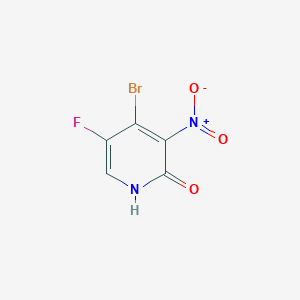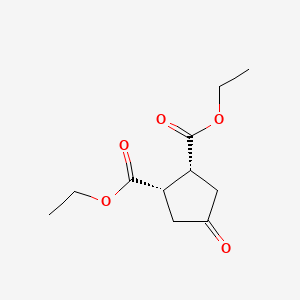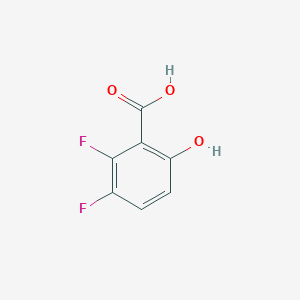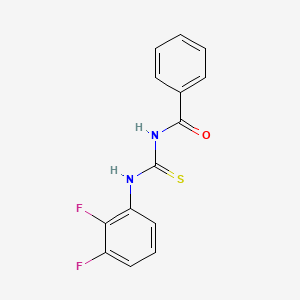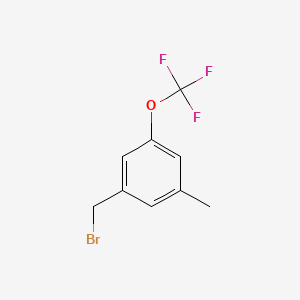
Chlorofluoroacetamide
描述
Chlorofluoroacetamide (CFA) is a compound with the molecular formula C2H3ClFNO . It has a molecular weight of 111.50 g/mol . It is also known by other names such as 2-chloro-2-fluoroacetamide .
Synthesis Analysis
CFA has been used as a novel warhead of targeted covalent inhibitor (TCI) . In one study, it was appended to quinazoline and showed high reactivity toward Cys797 of the epidermal growth factor receptor (EGFR) . Another study reported the use of chlorofluoroacetic acid in an Ugi multicomponent reaction for the rapid synthesis of dipeptidic CFA derivatives .
Molecular Structure Analysis
The IUPAC name of CFA is 2-chloro-2-fluoroacetamide . Its InChI is InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) and the InChIKey is BUIKMFCMUJNGDU-UHFFFAOYSA-N . The canonical SMILES representation is C(C(=O)N)(F)Cl .
Chemical Reactions Analysis
CFA has been used in the development of targeted covalent inhibitors (TCIs) due to its ability to form a covalent bond with a cysteine residue . Despite its weak intrinsic reactivity, CFA showed high reactivity toward specific targets when appended to certain molecules .
Physical And Chemical Properties Analysis
CFA has a molecular weight of 111.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 110.9887196 g/mol . The topological polar surface area is 43.1 Ų .
科学研究应用
Chlorofluoroacetamide is used in a variety of scientific research applications. It is a common reagent for the synthesis of organic compounds. It is also used in the preparation of a variety of pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of fluorinated polymers and as a catalyst for organic reactions.
作用机制
Target of Action
Chlorofluoroacetamide (CFA) primarily targets the 3C-like protease (3CL pro) . This protease is a crucial component of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a promising target for COVID-19 treatment .
Mode of Action
CFA acts as a cysteine reactive warhead , forming a covalent bond with its target . Specifically, it forms a covalent bond with Cys145 at the catalytic center of 3CL pro . This interaction results in the inhibition of the 3CL pro, thereby blocking the replication of SARS-CoV-2 in infected cells .
Biochemical Pathways
The primary biochemical pathway affected by CFA involves the processing of polyproteins pp1a and pp1ab in SARS-CoV-2 . By inhibiting 3CL pro, CFA disrupts the digestion of these polyproteins into nonstructural proteins, which are crucial components of the viral replication–translation machinery .
Pharmacokinetics
When CFA derivative 8a (YH-6) was orally administered to mice, its plasma concentration reached 15.2 µM after 1 hour and decreased to 0.40 µM after 6 hours . This suggests that CFA has sufficient pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to be a potential lead compound for the treatment of COVID-19 .
Result of Action
The result of CFA’s action is the strong inhibition of SARS-CoV-2 replication in infected cells . Its potency is comparable to that of nirmatrelvir . The covalent bond it forms with Cys145 at the catalytic center of 3CL pro is crucial for this strong antiviral activity .
Action Environment
The environment-dependent hydrolysis of CFA can potentially reduce off-target protein modification by CFA-based drugs . This suggests that environmental factors can influence the action, efficacy, and stability of CFA .
实验室实验的优点和局限性
Chlorofluoroacetamide has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and readily available. However, this compound is toxic and should be handled with care. It should also be used in a well-ventilated area, as it is a volatile compound.
未来方向
In the future, Chlorofluoroacetamide could be used in the synthesis of new materials and compounds. Additionally, it could be used as a catalyst for organic reactions. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound.
生化分析
Biochemical Properties
Chlorofluoroacetamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the 3C-like protease (3CL pro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound acts as a cysteine-reactive warhead, forming a covalent bond with the cysteine residue at the catalytic center of the enzyme . This interaction inhibits the protease’s activity, thereby blocking the replication of the virus . Additionally, this compound derivatives have been shown to possess strong antiviral activity and favorable pharmacokinetic properties .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In infected cells, this compound effectively inhibits the replication of SARS-CoV-2 by targeting the 3C-like protease . This inhibition disrupts the viral life cycle, preventing the virus from proliferating within the host cells . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound forms a covalent bond with the cysteine residue at the catalytic center of the 3C-like protease, thereby inhibiting its activity . This inhibition prevents the protease from cleaving viral polyproteins, which are essential for viral replication . As a result, the replication of SARS-CoV-2 is effectively blocked, highlighting the potential of this compound as a lead compound for antiviral therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its inhibitory activity against the 3C-like protease over extended periods . Additionally, long-term studies have shown that this compound continues to inhibit viral replication without significant degradation, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent antiviral activity, with higher doses resulting in more pronounced inhibition of viral replication .
Metabolic Pathways
This compound is involved in specific metabolic pathways that contribute to its biochemical activity. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolites play a crucial role in inhibiting the 3C-like protease and blocking viral replication . Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its antiviral efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects on the 3C-like protease . The distribution of this compound within tissues also plays a role in its overall antiviral activity, with higher concentrations in target tissues leading to more effective inhibition of viral replication .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments within the cell, where it interacts with the 3C-like protease . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate subcellular sites . The precise localization of this compound ensures its effective inhibition of the protease and subsequent antiviral activity .
属性
IUPAC Name |
2-chloro-2-fluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKMFCMUJNGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294193 | |
| Record name | 2-chloro-2-fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-09-4 | |
| Record name | 431-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-fluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



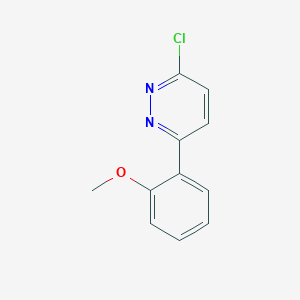
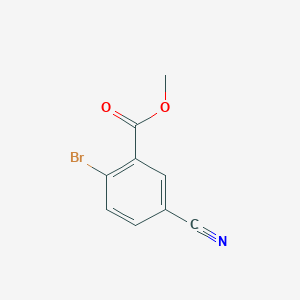
![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)

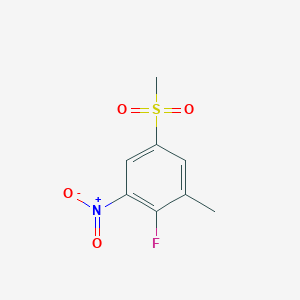
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)
![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)
